molecular formula C17H15ClN4O3S B2838432 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034554-23-7

3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2838432
CAS No.: 2034554-23-7
M. Wt: 390.84
InChI Key: YTIKBQDXAQSPHI-UHFFFAOYSA-N
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Description

3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of multiple functional groups and heteroatoms within its structure allows for diverse chemical reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesis

  • Formation of Pyrido[2,3-d]pyrimidine Core: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with a suitable diketone can form the pyrido[2,3-d]pyrimidine ring system.

  • Introduction of Piperidinyl Group: : The piperidinyl group can be introduced via nucleophilic substitution reactions. For instance, 4-piperidone can be reacted with the pyrido[2,3-d]pyrimidine intermediate under reductive amination conditions.

  • Attachment of Chlorothiophene Moiety: : The final step involves the acylation of the piperidinyl group with 5-chlorothiophene-2-carbonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols or amines under appropriate conditions.

  • Substitution: : The chlorothiophene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles for Substitution: Ammonia, primary and secondary amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. Its ability to interact with biological macromolecules is of particular interest in the study of enzyme inhibition and receptor binding.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its anti-inflammatory and anticancer properties are of significant interest, with ongoing research into its mechanism of action and efficacy in various disease models.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the design of novel compounds with improved efficacy and safety profiles.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the pyrido[2,3-d]pyrimidine core and exhibit similar biological activities.

    Thiophene Derivatives: Compounds containing the thiophene ring, such as 5-chlorothiophene-2-carbonyl derivatives, are known for their diverse chemical reactivity and biological properties.

    Piperidine Derivatives: These compounds, featuring the piperidine ring, are widely used in medicinal chemistry for their pharmacological activities.

Uniqueness

The uniqueness of 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its combination of multiple pharmacophores within a single molecule. This allows for multi-target interactions and the potential for synergistic effects, making it a promising candidate for drug development.

Properties

IUPAC Name

3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S/c18-13-4-3-12(26-13)16(24)21-8-5-10(6-9-21)22-15(23)11-2-1-7-19-14(11)20-17(22)25/h1-4,7,10H,5-6,8-9H2,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIKBQDXAQSPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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